molecular formula C13H16ClN3 B1426176 1-Piperazin-1-yl-isoquinoline dihydrochloride CAS No. 906745-82-2

1-Piperazin-1-yl-isoquinoline dihydrochloride

Cat. No.: B1426176
CAS No.: 906745-82-2
M. Wt: 249.74 g/mol
InChI Key: HSLUKYDNSQNDAK-UHFFFAOYSA-N
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Description

1-(Piperazin-1-yl)isoquinoline is an organic compound with the molecular formula C13H15N3 It is characterized by the presence of a piperazine ring attached to an isoquinoline structure

Scientific Research Applications

1-(Piperazin-1-yl)isoquinoline has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperazin-1-yl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of 1-chloroisoquinoline with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions for an extended period (e.g., 48 hours) to ensure complete conversion .

Industrial Production Methods: Industrial production of 1-(piperazin-1-yl)isoquinoline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazin-1-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring or isoquinoline moiety is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-(piperazin-1-yl)isoquinoline varies depending on its application. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential use in treating Alzheimer’s disease.

Comparison with Similar Compounds

  • 1-(1-piperazinyl)isoquinoline
  • 8-piperazin-1-yl-isoquinoline

Comparison: 1-(Piperazin-1-yl)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and therapeutic potential. For example, its ability to act as an acetylcholinesterase inhibitor may differ from other piperazine-substituted isoquinolines, making it a valuable compound for targeted research and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Piperazin-1-yl-isoquinoline dihydrochloride involves the reaction of isoquinoline with piperazine in the presence of a reducing agent to form the desired product. The dihydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "Isoquinoline", "Piperazine", "Reducing agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Isoquinoline is reacted with piperazine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form 1-Piperazin-1-yl-isoquinoline.", "Step 2: The product from step 1 is then reacted with hydrochloric acid to form 1-Piperazin-1-yl-isoquinoline dihydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

CAS No.

906745-82-2

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

1-piperazin-1-ylisoquinoline;hydrochloride

InChI

InChI=1S/C13H15N3.ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;/h1-6,14H,7-10H2;1H

InChI Key

HSLUKYDNSQNDAK-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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